molecular formula C8H18Cl2N2 B3029375 (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 635303-45-6

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Cat. No.: B3029375
CAS No.: 635303-45-6
M. Wt: 213.15
InChI Key: QZVLTIYFENRBIK-JZGIKJSDSA-N
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Description

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a heterocyclic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a fused bicyclic system containing nitrogen atoms. It is often used as a building block in the synthesis of more complex molecules due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These processes may include the use of high-pressure reactors and specific catalysts to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions typically result in the formation of alkylated derivatives .

Scientific Research Applications

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, making it useful in anthelmintic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLTIYFENRBIK-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@@H]2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857191
Record name (9aS)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635303-45-6
Record name (9aS)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 3
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 4
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 5
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 6
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

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